7-bromoimidazo[4,3-b][1,3]thiazole
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Overview
Description
7-bromoimidazo[4,3-b][1,3]thiazole is a heterocyclic compound with the molecular formula C5H3BrN2S and a molecular weight of 203.06 g/mol. This compound features a fused ring system containing both imidazole and thiazole rings, with a bromine atom at the 7th position. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
The synthesis of 7-bromoimidazo[4,3-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines, followed by cyclization and bromination steps . The reaction conditions often include the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination processes. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-bromoimidazo[4,3-b][1,3]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-bromoimidazo[4,3-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromoimidazo[4,3-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
7-bromoimidazo[4,3-b][1,3]thiazole can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the position and type of substituents.
Thiadiazole Derivatives: These compounds have a similar sulfur and nitrogen-containing ring system and exhibit a broad spectrum of biological activities.
The uniqueness of this compound lies in its specific structural features and the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
CAS No. |
208722-28-5 |
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Molecular Formula |
C5H3BrN2S |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
7-bromoimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H3BrN2S/c6-4-5-8(3-7-4)1-2-9-5/h1-3H |
InChI Key |
ZBBPDHZTQRZZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(N=CN21)Br |
Purity |
95 |
Origin of Product |
United States |
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